molecular formula C14H14N4O2 B2378242 N-(4-methoxyphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide CAS No. 1706331-74-9

N-(4-methoxyphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide

Cat. No.: B2378242
CAS No.: 1706331-74-9
M. Wt: 270.292
InChI Key: PZRMMHTYYRZUOU-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core substituted with a methoxyphenyl group and a carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the condensation of 4-methoxyaniline with a suitable pyrimidine precursor under acidic or basic conditions. This is followed by cyclization and subsequent functional group modifications to introduce the carboxamide moiety .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit key enzymes or interfere with cellular pathways, leading to its observed antimicrobial or cytotoxic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-methoxyphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is unique due to its specific substitution pattern and the presence of both a methoxyphenyl group and a carboxamide moiety.

Biological Activity

N-(4-methoxyphenyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is a compound belonging to the pyrrolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article explores the compound's synthesis, biological activity, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The core structure consists of a pyrrolo[3,4-d]pyrimidine scaffold substituted with a methoxyphenyl group at the nitrogen position and a carboxamide functional group. Its molecular formula is C14H14N4O2.

Anticancer Properties

Recent studies have indicated that pyrrolo[3,4-d]pyrimidine derivatives exhibit significant anticancer activity. For instance:

  • Cytotoxicity : In vitro assays demonstrated that derivatives similar to this compound showed IC50 values ranging from 29 to 59 µM against various cancer cell lines. Notably, some compounds exhibited potent inhibitory effects on key tyrosine kinases involved in cancer progression .
  • Mechanism of Action : Compounds within this class have been shown to induce cell cycle arrest and apoptosis in cancer cells. For example, a related compound was observed to increase pro-apoptotic proteins (caspase-3 and Bax) while downregulating anti-apoptotic proteins like Bcl-2 .

Kinase Inhibition

Pyrrolo[3,4-d]pyrimidines have been identified as potential inhibitors of various kinases:

  • Targeting Tyrosine Kinases : Molecular docking studies suggest that these compounds can effectively bind to the active sites of tyrosine kinases such as EGFR and VEGFR2. The binding interactions are crucial for their role as multi-targeted kinase inhibitors .
  • Selectivity and Potency : Some derivatives have shown selectivity towards specific kinases with IC50 values comparable to established inhibitors like sunitinib .

Case Studies

  • Study on Compound 5k : In a recent study involving pyrrolo[2,3-d]pyrimidines, compound 5k exhibited significant activity against multiple kinases with IC50 values ranging from 40 to 204 nM. It was effective in inducing apoptosis in HepG2 cells and demonstrated promising results in inhibiting tumor growth in vivo .
  • In Silico Studies : Computational modeling has been employed to predict the binding efficacy of various pyrrolo[3,4-d]pyrimidines against PfCDPK4 (Plasmodium falciparum calcium-dependent protein kinase). These studies indicated favorable docking scores for certain derivatives, suggesting their potential as antimalarial agents .

Data Summary Table

Compound IC50 (µM) Target Kinase Biological Effect
N-(4-methoxyphenyl)-5H...carboxamide29 - 59Multiple Tyrosine KinasesCytotoxicity in cancer cell lines
Compound 5k40 - 204EGFR/VEGFR2Induces apoptosis in HepG2 cells
Pyrrolo[2,3-d]pyrimidinesVariesPfCDPK4Antimalarial activity predicted

Properties

IUPAC Name

N-(4-methoxyphenyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-20-12-4-2-11(3-5-12)17-14(19)18-7-10-6-15-9-16-13(10)8-18/h2-6,9H,7-8H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZRMMHTYYRZUOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N2CC3=CN=CN=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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